6-Acetoxy-5-chloro-5,6-dihydrothymine
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Overview
Description
6-Acetoxy-5-chloro-5,6-dihydrothymine is a chemical compound with the molecular formula C7H9ClN2O4 and a molecular weight of 220.61 g/mol . This compound is characterized by the presence of an acetoxy group, a chlorine atom, and a dihydrothymine structure. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 6-Acetoxy-5-chloro-5,6-dihydrothymine involves several steps. One common method includes the acetylation of 5-chloro-5,6-dihydrothymine using acetic anhydride in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
6-Acetoxy-5-chloro-5,6-dihydrothymine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the removal of the chlorine atom.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Acetoxy-5-chloro-5,6-dihydrothymine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 6-Acetoxy-5-chloro-5,6-dihydrothymine involves its interaction with specific molecular targets. The acetoxy group and chlorine atom play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
6-Acetoxy-5-chloro-5,6-dihydrothymine can be compared with other similar compounds, such as:
5-Chloro-5,6-dihydrothymine: Lacks the acetoxy group, resulting in different chemical properties and reactivity.
6-Acetoxy-5,6-dihydrothymine: Lacks the chlorine atom, leading to variations in its biological activity and applications.
5,6-Dihydrothymine: The absence of both the acetoxy group and chlorine atom makes it less reactive compared to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H9ClN2O4 |
---|---|
Molecular Weight |
220.61 g/mol |
IUPAC Name |
(5-chloro-5-methyl-2,6-dioxo-1,3-diazinan-4-yl) acetate |
InChI |
InChI=1S/C7H9ClN2O4/c1-3(11)14-5-7(2,8)4(12)9-6(13)10-5/h5H,1-2H3,(H2,9,10,12,13) |
InChI Key |
FVZRZGVRURRVJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C(=O)NC(=O)N1)(C)Cl |
Origin of Product |
United States |
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